

# Repotrectinib vs. Crizotinib: A Comparative Guide for ROS1+ NSCLC Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **repotrectinib** and crizotinib, two prominent tyrosine kinase inhibitors (TKIs) for the treatment of ROS1-positive (ROS1+) non-small cell lung cancer (NSCLC). This document synthesizes key findings from clinical trials to inform research and development in thoracic oncology.

## **Executive Summary**

**Repotrectinib**, a next-generation TKI, has demonstrated a statistically significant improvement in progression-free survival (PFS) in an indirect comparison with the first-generation inhibitor, crizotinib, for the treatment of TKI-naïve ROS1+ NSCLC.[1][2][3] While differences in overall response rate (ORR) and duration of response (DoR) were not statistically significant, the data numerically favor **repotrectinib**.[1][2] **Repotrectinib** was specifically designed to overcome resistance mechanisms that can limit the efficacy of earlier TKIs like crizotinib, including the solvent front mutation G2032R.[4][5] Furthermore, **repotrectinib** has shown potent intracranial activity, a critical factor in a disease with a high propensity for brain metastases.[3][4]

## **Data Presentation: Efficacy and Safety**

The following tables summarize the key efficacy and safety data from the pivotal trials of **repotrectinib** (TRIDENT-1) and crizotinib (PROFILE 1001) in TKI-naïve ROS1+ NSCLC patients. It is important to note that these are not from a head-to-head trial, and the crizotinib data is a pooled analysis from multiple studies.[1][2]



Table 1: Comparative Efficacy in TKI-Naïve ROS1+ NSCLC

| Efficacy Endpoint                         | Repotrectinib (TRIDENT-1)       | Crizotinib (Pooled Data)                              |
|-------------------------------------------|---------------------------------|-------------------------------------------------------|
| Objective Response Rate (ORR)             | 79%[4][6]                       | 72%[7][8][9]                                          |
| Median Duration of Response (DoR)         | 34.1 months[6]                  | 24.7 months[7][8][9]                                  |
| Median Progression-Free<br>Survival (PFS) | 35.7 months[6]                  | 19.3 months[7][8][9]                                  |
| Intracranial ORR (Measurable<br>Lesions)  | 89% (in TKI-naïve patients)[10] | Data not consistently reported in a comparable manner |

**Table 2: Comparative Safety Profile** 



| Adverse Event (Any<br>Grade)       | Repotrectinib (TRIDENT-1)   | Crizotinib (PROFILE 1001)                                 |
|------------------------------------|-----------------------------|-----------------------------------------------------------|
| Dizziness                          | 58%[6]                      | Not reported as a common AE                               |
| Dysgeusia (Taste Disturbance)      | 50%[6]                      | Not reported as a common AE                               |
| Paresthesia<br>(Tingling/Numbness) | 30%[6]                      | Not reported as a common AE                               |
| Vision Disorder                    | Not reported as a common AE | 87%[8]                                                    |
| Nausea                             | Not reported as a common AE | 51%[8]                                                    |
| Edema                              | Not reported as a common AE | 47%[8]                                                    |
| Diarrhea                           | Not reported as a common AE | 45%[8]                                                    |
| Vomiting                           | Not reported as a common AE | 38%[8]                                                    |
| Elevated Transaminases             | Not reported as a common AE | 36%[8]                                                    |
| Constipation                       | 20%[5]                      | 34%[8]                                                    |
| Treatment-Related Discontinuation  | 3%[6]                       | No permanent discontinuations due to TRAEs reported[8][9] |

## **Mechanism of Action and Signaling Pathways**

ROS1 fusions lead to the constitutive activation of the ROS1 receptor tyrosine kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Both **repotrectinib** and crizotinib are ATP-competitive inhibitors of the ROS1 kinase, blocking these downstream signals. However, **repotrectinib** was designed to have a more compact and rigid structure, enabling it to overcome resistance mutations, such as the G2032R solvent front mutation, that can sterically hinder the binding of crizotinib.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Focus on ROS1-Positive Non-Small Cell Lung Cancer (NSCLC): Crizotinib, Resistance Mechanisms and the Newer Generation of Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population-Adjusted Indirect Treatment Comparisons of Repotrectinib Among Patients with ROS1+ NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 PMC [pmc.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- To cite this document: BenchChem. [Repotrectinib vs. Crizotinib: A Comparative Guide for ROS1+ NSCLC Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610555#repotrectinib-vs-crizotinib-in-ros1-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com